N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a trifluoromethyl group, a piperazine ring, and a methanesulfonamide moiety. These structural elements contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with a suitable amine derivative under controlled conditions . The reaction is carried out in a nonchlorinated organic solvent, such as dichloromethane, at temperatures ranging from 20°C to 60°C. The resulting intermediate is then further reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of halogen atoms and aromatic rings makes it susceptible to nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the methanesulfonamide moiety.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)aniline
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide stands out due to its combination of a trifluoromethyl group, a piperazine ring, and a methanesulfonamide moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20ClF4N3O3S |
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Molecular Weight |
493.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H20ClF4N3O3S/c1-32(30,31)28(14-6-7-16(21)15(12-14)20(23,24)25)13-19(29)27-10-8-26(9-11-27)18-5-3-2-4-17(18)22/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
CIEGYISGYIFCJB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCN(CC1)C2=CC=CC=C2F)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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